Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-

Description

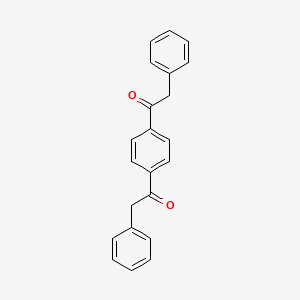

Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-, also known as 1,4-diacetylbenzene (CAS 1009-61-6), is a symmetrical diketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol . Its IUPAC name is 1-(4-acetylphenyl)ethan-1-one, and it is characterized by two acetyl groups attached to the para positions of a benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymers, heterocycles, and coordination complexes. Its structure enables diverse reactivity, including condensation, halogenation, and nucleophilic substitution .

Properties

IUPAC Name |

2-phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c23-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHJOKJRACWSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397212 | |

| Record name | STK367740 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3363-92-6 | |

| Record name | STK367740 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 1-(4-Ethylphenyl)ethanone

The most widely documented synthesis involves the oxidation of 1-(4-ethylphenyl)ethanone. This method employs chromium trioxide (CrO₃) as the primary oxidizing agent under controlled atmospheric conditions.

Physical and Spectroscopic Properties

Post-synthesis characterization ensures structural fidelity. Key properties from experimental data include:

| Property | Value | Method/Conditions |

|---|---|---|

| Melting Point | 111–113°C | Differential Scanning Calorimetry |

| Boiling Point | 300.1°C at 760 mmHg | Distillation under reduced pressure |

| Density | 1.063 g/cm³ | Pycnometry at 25°C |

| Refractive Index | 1.519 | Abbe refractometer (589 nm) |

| LogP | 1.34 | HPLC (ACD/Labs software) |

These parameters align with computational predictions using group contribution methods.

Derivative Synthesis and Functionalization

1,4-Diacetylbenzene serves as a precursor for advanced materials. For example, bromination with bromine in acetic acid yields 2,2'-dibromo-1,1'-p-phenylene-bis-ethanone (68% yield). This reaction exemplifies the compound’s utility in electrophilic substitution:

Bromination Protocol

- Reagents : Bromine (2.2 mol equivalents), acetic acid (solvent)

- Temperature : 10°C (prevents over-bromination)

- Workup : Precipitation in ice-water, recrystallization from ethanol

Industrial-Scale Considerations

Large-scale production optimizes cost and safety. While specific industrial data are limited, analogous diacetylbenzene syntheses suggest:

- Catalyst Recovery : CrO₃ is often recycled via base treatment to regenerate Cr(OH)₃.

- Waste Management : Calcium carbonate filtration removes chromium salts, reducing environmental impact.

Analytical Validation

Rigorous quality control is critical. Recommended techniques include:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) : δ 2.65 (s, 6H, CH₃), 7.45–7.90 (m, 4H, aromatic).

- ¹³C NMR : δ 26.8 (CH₃), 128.5–142.0 (aromatic C), 205.1 (C=O).

Mass Spectrometry

Challenges and Optimization Opportunities

Current limitations include moderate yields and chromium waste. Emerging approaches under investigation:

- Catalytic Air Oxidation : Replacing CrO₃ with MnO₂ or Fe₃O₄ nanoparticles to enhance sustainability.

- Flow Chemistry : Continuous processing to improve heat management and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the acetyl groups can yield the corresponding alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.

Major Products Formed

Oxidation: Formation of terephthalic acid.

Reduction: Formation of 1,4-bis(hydroxyethyl)benzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(1,4-phenylene)bis[2-phenyl-] involves its interaction with molecular targets through its acetyl groups. These groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Key Research Findings

Natural Occurrence : 1,4-Diacetylbenzene is identified in the roots of Artemisia annua, highlighting its role as a natural product biomarker .

Antimicrobial Activity : Schiff base derivatives exhibit moderate activity against bacteria and fungi, validated via molecular dynamics simulations .

Polymer Synthesis : Halogenated derivatives enable catalyst-free synthesis of heterocyclic polymers with high thermal stability .

Biological Activity

Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-] (commonly referred to as bis(2-phenyl) ethanone) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Formula: CHO

- Molecular Weight: 258.28 g/mol

- CAS Registry Number: 1009-61-6

The compound features a central ethanone moiety with two phenyl groups attached at the 1 and 4 positions of the benzene ring.

Synthesis Methods:

Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-] can be synthesized through various methods:

- Friedel-Crafts Acylation : A common method involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to yield the desired compound along with by-products such as HCl.

- Industrial Production : In industrial settings, optimized conditions are employed for higher yields and purity using continuous flow reactors and advanced separation techniques .

Biological Activity

Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-] has been investigated for its diverse biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

- Case Study : A study reported that derivatives of bis(2-phenyl) ethanone exhibited significant cytotoxic effects against various cancer cell lines including HepG2 and Caco-2. The IC values were comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity:

- Antibacterial Activity : Ethanone derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 46.9 to 93.7 μg/mL .

Antioxidant Activity

The antioxidant properties have also been explored:

- Oxidative Stress Reduction : Compounds derived from ethanone exhibited significant scavenging activity on free radicals, demonstrating potential utility in preventing oxidative stress-related diseases .

The biological activity of Ethanone is primarily attributed to its ability to interact with cellular targets through its acetyl groups. These groups can undergo nucleophilic attack leading to the formation of reactive intermediates which may influence various biochemical pathways . The specific interactions include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes linked to cancer proliferation.

- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ethanone, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1,4-Diacetylbenzene | Simple analog | Moderate cytotoxicity |

| 1,4-Bis(acetylamino)benzene | Contains acetylamino groups | Enhanced anticancer activity |

| Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-] | Unique substitution pattern | Significant anticancer & antimicrobial activity |

Q & A

Q. What spectroscopic and computational methods are recommended for characterizing the structure of Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- Mass Spectrometry (MS) : Determine molecular weight (162.1852 g/mol) and fragmentation patterns using gas-phase ion energetics data .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the aromatic backbone and ethanone substituents. Compare with data from structural analogs like 1,4-diacetylbenzene .

- Infrared Spectroscopy (IR) : Identify carbonyl stretching frequencies (~1700 cm) and aromatic C-H vibrations.

- Computational Tools : Use IUPAC Standard InChIKey (SKBBQSLSGRSQAJ-UHFFFAOYSA-N) for 3D structure validation via Molfile or SD files .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Friedel-Crafts Acylation : React 1,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl). Monitor regioselectivity to avoid over-acylation .

- Oxidative Coupling : Use metal-catalyzed cross-coupling (e.g., Pd) of phenylacetylene derivatives. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF) to enhance yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Validate purity via GC-MS with Kovats retention indices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts.

- Waste Disposal : Follow EPA guidelines for ketone-containing waste (CAS 1009-61-6). Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes oxidation versus reduction?

- Methodological Answer :

- Oxidation : In the presence of KMnO or CrO, the ethanone groups convert to carboxylic acids, forming terephthalic acid derivatives. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .

- Reduction : Catalytic hydrogenation (H, Pd/C) reduces ketones to secondary alcohols. Use -NMR to track the disappearance of carbonyl proton signals .

- Kinetic Studies : Employ UV-Vis spectroscopy to compare reaction rates under varying pH and temperature conditions.

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with analogs like 4-acetylbiphenyl .

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose one-step syntheses or metal-catalyzed cross-couplings. Validate feasibility via Gibbs free energy calculations .

Q. What strategies are effective in designing derivatives of this compound for antimicrobial applications?

- Methodological Answer :

- Structural Modification : Introduce hydroxyl or amino groups (e.g., 1-(4'-aminobiphenyl-4-yl) derivatives) to enhance solubility and bioactivity. Verify substitutions via LC-MS and -NMR .

- Structure-Activity Relationship (SAR) : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays. Correlate logP values (e.g., 2.1–3.5) with membrane permeability .

Q. How should researchers resolve contradictions in experimental data, such as conflicting GC-MS retention indices?

- Methodological Answer :

- Cross-Validation : Compare retention times across multiple column types (e.g., non-polar DB-5 vs. polar HP-INNOWax) to confirm compound identity .

- Statistical Analysis : Apply principal component analysis (PCA) to spectral data (FTIR, MS) to distinguish between structural isomers (e.g., 1,3- vs. 1,4-substituted derivatives) .

- Reference Standards : Use certified materials (e.g., NIST SRM 1491) for calibration and error minimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.